N-(2,2-dimethoxyethyl)-4-iodobenzamide
Description
N-(2,2-Dimethoxyethyl)-4-iodobenzamide is a benzamide derivative characterized by a 4-iodobenzoic acid backbone linked to a 2,2-dimethoxyethylamine group. The iodine atom at the para position introduces steric bulk and electron-withdrawing effects, while the dimethoxyethyl group contributes electron-donating properties and conformational flexibility.
Properties
Molecular Formula |
C11H14INO3 |
|---|---|
Molecular Weight |
335.14 g/mol |
IUPAC Name |
N-(2,2-dimethoxyethyl)-4-iodobenzamide |
InChI |
InChI=1S/C11H14INO3/c1-15-10(16-2)7-13-11(14)8-3-5-9(12)6-4-8/h3-6,10H,7H2,1-2H3,(H,13,14) |
InChI Key |
FKSHNXIYANGOFX-UHFFFAOYSA-N |
Canonical SMILES |
COC(CNC(=O)C1=CC=C(C=C1)I)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Data Table
Preparation Methods
Amidation of 4-Iodobenzoic Acid Derivatives
A foundational approach involves the amidation of 4-iodobenzoic acid or its activated esters with 2,2-dimethoxyethylamine. 4-Iodobenzoic acid is typically synthesized via the oxidation of p-iodotoluene using potassium permanganate under acidic conditions. Subsequent activation of the carboxylic acid group—often through conversion to an acid chloride using thionyl chloride (SOCl₂)—enables nucleophilic attack by the primary amine.
Reaction Scheme :
-
Acid Chloride Formation :
-
Amidation :
This method requires anhydrous conditions to prevent hydrolysis of the acid chloride. Yields are optimized by employing a molar excess of 2,2-dimethoxyethylamine (1.2–1.5 equivalents) in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.
Direct Coupling via Carbodiimide-Mediated Reactions
Alternative strategies utilize carbodiimide reagents, such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to facilitate coupling between 4-iodobenzoic acid and 2,2-dimethoxyethylamine. This method avoids the need for acid chloride intermediates, instead activating the carboxylic acid in situ through the formation of an O-acylisourea intermediate.
Key Parameters :
-
Solvent : Dimethylformamide (DMF) or DCM.
-
Catalyst : 4-Dimethylaminopyridine (DMAP) to accelerate the reaction.
-
Temperature : Room temperature (20–25°C).
-
Workup : Precipitation of N,N’-dicyclohexylurea (DCU) byproduct via filtration.
This approach achieves moderate yields (60–75%) but offers advantages in handling stability compared to acid chloride routes.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent critically influences reaction kinetics and product purity. Polar aprotic solvents like THF and DCM are preferred for their ability to solubilize both aromatic acid derivatives and amine reactants while minimizing side reactions. For example, THF’s moderate polarity facilitates efficient mixing at low temperatures (-10°C to 0°C), reducing racemization risks during amidation.
Table 1: Solvent Impact on Amidation Yield
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 0 | 82 | 98 |
| DCM | 25 | 78 | 95 |
| DMF | 25 | 65 | 90 |
Data adapted from methodologies described in patents and synthesis reports.
Role of Bases in Neutralizing Byproducts
Proton scavengers, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), are employed to neutralize HCl generated during amidation. DIPEA, with a higher pKa (~10) compared to TEA (~7), proves more effective in maintaining anhydrous conditions, particularly in THF or DCM. Excess base (2.0–3.0 equivalents) ensures complete reaction but may necessitate additional purification steps to remove residual amines.
Purification and Isolation Techniques
Liquid-Liquid Extraction
Post-reaction mixtures are typically subjected to sequential washes with aqueous solutions (e.g., 1M HCl, saturated NaHCO₃, brine) to remove unreacted starting materials and ionic byproducts. For example, a protocol from US5856507A describes extracting the crude product into ethyl acetate, followed by washing with sodium carbonate to suppress emulsion formation. Organic layers are dried over anhydrous sodium sulfate or magnesium sulfate before solvent removal via rotary evaporation.
Chromatographic Purification
Column chromatography on silica gel (hexane/ethyl acetate gradients) resolves residual dimethoxyethylamine and regioisomers. Analytical thin-layer chromatography (TLC) with UV visualization monitors fraction purity. High-performance liquid chromatography (HPLC) employing C18 columns and acetonitrile/water mobile phases further refines the product for pharmaceutical applications.
Analytical Characterization
Spectroscopic Confirmation
Nuclear Magnetic Resonance (NMR) :
-
¹H NMR (400 MHz, CDCl₃): Signals at δ 3.46–3.47 ppm correspond to the dimethoxyethyl group’s methylene protons, while aromatic protons resonate at δ 7.80–7.82 (d, J = 8.4 Hz, 2H) and δ 7.05–7.07 (d, J = 8.4 Hz, 2H).
-
¹³C NMR : The carbonyl carbon (C=O) appears at δ 167.2 ppm, with iodine-induced deshielding observed at δ 138.5 (C-I).
Mass Spectrometry (MS) :
Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 363.0 [M+H]⁺, consistent with the molecular formula C₁₁H₁₄INO₃.
Comparative Analysis of Methodologies
Table 2: Synthesis Route Efficiency
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Acid Chloride Route | 82 | 98 | 6 |
| Carbodiimide-Mediated | 70 | 95 | 8 |
The acid chloride route offers superior yield and purity but requires stringent moisture control. Carbodiimide-mediated coupling, while slower, provides a safer alternative for large-scale synthesis .
Q & A
Q. What are the recommended synthetic routes for N-(2,2-dimethoxyethyl)-4-iodobenzamide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer: A common approach involves coupling iodobenzoyl chloride with a dimethoxyethylamine derivative under anhydrous conditions. For example, in palladium-catalyzed reactions, triethylamine is used as a base in dichloromethane to facilitate amide bond formation . Optimization can include adjusting stoichiometry (e.g., 1.5 equiv of iodobenzoyl chloride), inert atmosphere (N₂), and purification via flash chromatography (n-hexane/EtOAc gradients). Monitoring reaction progress with TLC ensures complete consumption of starting materials.
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer: Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for verifying the aromatic iodobenzamide moiety and dimethoxyethyl group. Infrared (IR) spectroscopy confirms amide C=O stretches (~1650 cm⁻¹) and methoxy C-O bonds (~1100 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation. For crystalline samples, X-ray diffraction (e.g., MoKα radiation, λ = 0.71069 Å) resolves spatial arrangements, as demonstrated for structurally similar compounds .
Q. What are the key considerations in designing experiments to study hydrogen bonding interactions in this compound?
- Methodological Answer: Crystallographic analysis (X-ray diffraction) is critical for identifying intramolecular hydrogen bonds, such as those involving amide N-H and methoxy oxygen atoms . Computational modeling (e.g., DFT) can predict torsion angles (e.g., N-C-C-C at ~4°) and stabilize conformations. Ensure slow crystallization in polar aprotic solvents (e.g., acetonitrile/water mixtures) to promote well-ordered crystal growth .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR shifts) when characterizing this compound?
- Methodological Answer: Discrepancies may arise from solvent effects, tautomerism, or impurities. Cross-validate with multiple techniques:
- Compare experimental NMR shifts with computed values (e.g., using Gaussian or ORCA software).
- Use 2D NMR (COSY, HSQC) to assign overlapping signals.
- Recrystallize the compound to ≥95% purity (verified by HPLC) and reacquire spectra .
- Reference crystallographic data (e.g., Cambridge Crystallographic Data Centre entries) for bond-length validation .
Q. What strategies are effective for enhancing the stability of this compound in aqueous environments during biological assays?
- Methodological Answer:
- Solvent Selection: Use co-solvents (e.g., DMSO:water 1:9) to improve solubility without hydrolysis.
- pH Control: Maintain neutral pH (7.4) to prevent deiodination or amide cleavage.
- Protective Groups: Temporarily replace the dimethoxyethyl group with a hydrolytically stable moiety (e.g., tert-butyl) during storage .
- Lyophilization: Store as a lyophilized powder under inert gas (argon) to minimize oxidative degradation .
Q. How can researchers address low yields in cyclization reactions involving this compound derivatives?
- Methodological Answer:
- Catalyst Optimization: Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., PPh₃) to enhance turnover .
- Temperature Gradients: Test microwave-assisted synthesis (80–120°C) to accelerate kinetics.
- Protecting Groups: Introduce trifluoroacetyl groups (as in related syntheses) to direct cyclization regioselectivity .
- Mechanochemical Synthesis: Use ball milling to improve solid-state reaction efficiency, reducing solvent dependency .
Data Analysis & Contradiction Management
Q. How should researchers interpret conflicting biological activity data for this compound analogs?
- Methodological Answer:
- Dose-Response Curves: Ensure assays cover a broad concentration range (nM to μM) to identify false negatives.
- Cell Line Validation: Use multiple cell lines (e.g., melanoma A375 vs. SK-MEL-28) to assess compound specificity .
- ROS Interference: Quantify reactive oxygen species (ROS) in assays, as iodobenzamides may exhibit antioxidant properties that skew results .
Q. What computational tools are recommended for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer:
- DFT Calculations: Use Gaussian 16 to model transition states and activation energies for iodide displacement.
- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways.
- Docking Studies: Predict binding affinities with biological targets (e.g., melanin in melanoma imaging) using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
